molecular formula C10H14FNO2 B13009383 tert-Butyl 4-fluoro-3-methyl-1H-pyrrole-2-carboxylate

tert-Butyl 4-fluoro-3-methyl-1H-pyrrole-2-carboxylate

Cat. No.: B13009383
M. Wt: 199.22 g/mol
InChI Key: TZTTWGDDTAAZCC-UHFFFAOYSA-N
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Description

tert-Butyl 4-fluoro-3-methyl-1H-pyrrole-2-carboxylate: is a synthetic organic compound belonging to the pyrrole family Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom This particular compound is characterized by the presence of a tert-butyl ester group, a fluorine atom, and a methyl group attached to the pyrrole ring

Preparation Methods

The synthesis of tert-Butyl 4-fluoro-3-methyl-1H-pyrrole-2-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrrole ring, followed by the introduction of the tert-butyl ester, fluorine, and methyl groups. The reaction conditions often involve the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide or tetrahydrofuran. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

tert-Butyl 4-fluoro-3-methyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of the fluorine atom or reduction of the ester group.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine or ester positions using reagents like sodium methoxide or lithium aluminum hydride.

Scientific Research Applications

tert-Butyl 4-fluoro-3-methyl-1H-pyrrole-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 4-fluoro-3-methyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

tert-Butyl 4-fluoro-3-methyl-1H-pyrrole-2-carboxylate can be compared with other similar compounds, such as:

    tert-Butyl 4-chloro-3-methyl-1H-pyrrole-2-carboxylate: Similar structure but with a chlorine atom instead of fluorine.

    tert-Butyl 4-fluoro-3-ethyl-1H-pyrrole-2-carboxylate: Similar structure but with an ethyl group instead of a methyl group.

    tert-Butyl 4-fluoro-3-methyl-1H-pyrrole-2-carboxamide: Similar structure but with a carboxamide group instead of a carboxylate group.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C10H14FNO2

Molecular Weight

199.22 g/mol

IUPAC Name

tert-butyl 4-fluoro-3-methyl-1H-pyrrole-2-carboxylate

InChI

InChI=1S/C10H14FNO2/c1-6-7(11)5-12-8(6)9(13)14-10(2,3)4/h5,12H,1-4H3

InChI Key

TZTTWGDDTAAZCC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC=C1F)C(=O)OC(C)(C)C

Origin of Product

United States

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